1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
The compound 1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 3-chlorobenzyl group and a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZJGHQETKCYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a tetrahydropyrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₈H₁₈ClN₂O₂
- Molecular Weight : 334.80 g/mol
- CAS Number : 5079-14-1
Synthesis
The synthesis of this compound typically involves the reaction of substituted arylmethyl groups with tetrahydropyrazine derivatives. The process often includes the use of various reagents and conditions to achieve the desired structural modifications.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of related tetrahydropyrazine compounds against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-468 Cell Lines : A series of compounds similar to the target compound were assessed for their growth inhibitory activity. The results indicated that some derivatives exhibited significant cytotoxicity, with GI50 values ranging from 6.57 µM to 19.9 µM against the MDA-MB-468 cell line, suggesting potential as anticancer agents .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 1j | MDA-MB-468 | 6.57 |
| Ref 1 | MDA-MB-468 | 5.2 |
| 1a | MCF-7 | 12.2 |
| Ref 2 | MCF-7 | 9.6 |
Anti-inflammatory Activity
The molecular docking studies suggest that compounds similar to 1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed better anti-inflammatory activity compared to standard drugs like diclofenac .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound potentially reduces pro-inflammatory cytokines.
Case Studies
A notable study involved testing a series of tetrahydropyrazine derivatives for their anticancer activity. Among them, one compound demonstrated a significant reduction in cell viability in both hormone receptor-positive and triple-negative breast cancer cell lines . These findings highlight the therapeutic potential of such compounds in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
1-[(3-Chlorophenyl)methyl]-4-(2-Methoxyphenyl)-1,2,3,4-Tetrahydropyrazine-2,3-Dione (BG16373)
- Structure : Differs by a 2-methoxyphenyl group instead of 3,4-dimethylphenyl.
- Molecular Formula : C18H15ClN2O3 (MW: 342.78).
- However, the electron-donating methoxy group may reduce metabolic stability due to susceptibility to oxidative demethylation .
1-(3,5-Dimethylphenyl)-4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,3,4-Tetrahydropyrazine-2,3-Dione
- Structure : Substitutes 3,5-dimethylphenyl and 3-(trifluoromethyl)benzyl groups.
- Impact : The trifluoromethyl (-CF3) group is strongly electron-withdrawing, enhancing resistance to enzymatic degradation and increasing lipophilicity. The 3,5-dimethylphenyl group provides symmetrical steric hindrance, which may improve selectivity for hydrophobic binding pockets .
1-(4-Chlorophenyl)-4-{[3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-1,4-Dihydropyrazine-2,3-Dione
- Structure : Incorporates a 4-chlorophenyl group and an oxadiazole-linked 3-ethoxyphenyl moiety.
- Impact : The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability and modulating electronic properties. The 3-ethoxy group (-OCH2CH3) balances lipophilicity and solubility, while the 4-chloro substituent may enhance π-π stacking interactions .
Core Modifications and Functional Groups
1-(Cyclobutylmethyl)-4-(4-Fluorophenyl)-1,2,3,4-Tetrahydropyrazine-2,3-Dione (BK49226)
- Structure : Replaces the 3-chlorobenzyl group with a cyclobutylmethyl moiety and substitutes 4-fluorophenyl.
- Molecular Formula : C15H15FN2O2 (MW: 274.29).
- The fluorine atom (-F) enhances electronegativity and may improve blood-brain barrier penetration .
Urea Derivatives ()
- Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f).
- The 3-chlorophenyl group in 11f correlates with high synthetic yields (85.1%) and moderate molecular weights (e.g., 500.2 g/mol), suggesting that chloro-substituted aromatics are synthetically accessible and pharmacologically relevant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
